BenchChemオンラインストアへようこそ!

N-Benzyl N-Demethyl Trimebutine-d5

Bioanalysis LC-MS/MS Matrix Effects

N-Benzyl N-Demethyl Trimebutine-d5 is the definitive stable isotope-labeled internal standard (SIL-IS) for quantifying N-demethyl trimebutine in biological matrices via LC-MS/MS. Unlike structural analog IS, this pentadeuterated compound co-elutes with the target analyte, eliminating differential matrix effects—a requirement mandated by ICH M10 for robust bioequivalence and pharmacokinetic studies. Ensure regulatory-compliant precision in generic drug development, DDI assessments, and clinical PK profiling. For R&D use only.

Molecular Formula C28H33NO5
Molecular Weight 468.6 g/mol
Cat. No. B1147084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl N-Demethyl Trimebutine-d5
Synonyms3,4,5-Trimethoxybenzoic Acid 2-(N-Benzyl-methylamino)-2-phenylbutyl-d5 Ester; _x000B_N-Benzyl N-Monodesmethyltrimebutine-d5; 
Molecular FormulaC28H33NO5
Molecular Weight468.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H33NO5/c1-6-28(23-15-11-8-12-16-23,29(2)19-21-13-9-7-10-14-21)20-34-27(30)22-17-24(31-3)26(33-5)25(18-22)32-4/h7-18H,6,19-20H2,1-5H3/i1D3,6D2
InChIKeyFTABTAJMFUXTFE-YRYIGFSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl N-Demethyl Trimebutine-d5: A Pentadeuterated Metabolite Standard for Trimebutine Bioanalysis


N-Benzyl N-Demethyl Trimebutine-d5 (CAS 1330189-05-3) is a stable isotope-labeled analog of N-monodesmethyl trimebutine, the primary active metabolite of the gastrointestinal motility regulator trimebutine maleate . It is a pentadeuterated compound with a molecular formula of C28H28D5NO5 and a molecular weight of 468.60 g/mol, where five hydrogen atoms on the terminal butyl moiety have been replaced with deuterium . This compound is exclusively employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of N-demethyl trimebutine in biological matrices [1]. Its specific utility lies in serving as a chemically identical yet isotopically distinguishable tracer, enabling accurate correction for analyte loss and signal variability during complex bioanalytical workflows [2].

Why Structural Analogs Fail: The Critical Need for N-Benzyl N-Demethyl Trimebutine-d5 in LC-MS/MS Quantification


In LC-MS/MS bioanalysis, simply substituting N-Benzyl N-Demethyl Trimebutine-d5 with a structural analog internal standard is not a scientifically valid approach for robust quantification. The primary reason is the phenomenon of differential matrix effects, where endogenous components in a biological sample can suppress or enhance the ionization of the analyte and a non-identical IS to different extents, leading to inaccurate concentration calculations [1]. This occurs because structural analogs, while similar, do not share the exact same physicochemical properties and, critically, do not co-elute with the target analyte, exposing them to different regions of ion suppression within the chromatographic run [2]. Regulatory guidelines, such as the ICH M10, mandate rigorous evaluation and mitigation of matrix effects, making the use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes and experiences near-identical matrix effects, the industry standard for ensuring method accuracy, precision, and reliability in pharmacokinetic and bioequivalence studies [3].

Quantitative Differentiation of N-Benzyl N-Demethyl Trimebutine-d5: A Comparative Evidence Guide for Method Development


Correction of Matrix Effects: SIL-IS vs. Structural Analog IS

N-Benzyl N-Demethyl Trimebutine-d5, as a stable isotope-labeled internal standard (SIL-IS), provides superior correction for matrix effects compared to a structural analog IS. A study directly comparing the two IS types for the quantification of angiotensin IV demonstrated that while both could improve linearity, only the SIL-IS could improve the repeatability of injection and the overall precision and accuracy of the method [1]. The SIL-IS co-elutes with the analyte, ensuring both are subjected to identical ion suppression or enhancement conditions, whereas a structural analog will have a different retention time and therefore experience a different degree of matrix effect [2].

Bioanalysis LC-MS/MS Matrix Effects Method Validation

Quantitative Bioanalysis of N-Demethyl Trimebutine: Current Methods vs. SIL-IS Potential

Current validated LC-MS/MS methods for quantifying N-demethyl trimebutine in plasma predominantly use structural analog internal standards, like mosapride or sibutramine [1]. While these methods achieve reasonable accuracy, they are inherently more susceptible to matrix effects and assay variability. By employing N-Benzyl N-Demethyl Trimebutine-d5 as a SIL-IS, the method's robustness and precision can be significantly enhanced, as it would track the analyte through every step of sample preparation and analysis. Existing studies report that the lower limit of quantification (LLOQ) for N-demethyl trimebutine is 5-7.57 ng/mL, with plasma concentrations reaching a Cmax of up to 1623.535±536.813 ng/mL [2]. Using a SIL-IS would improve confidence in measurements across this entire dynamic range, especially at the LLOQ where matrix effects are most impactful.

Pharmacokinetics Trimebutine N-Demethyl Trimebutine LC-MS/MS

Assay Linearity and Range: Potential for Enhanced Performance with N-Benzyl N-Demethyl Trimebutine-d5

The use of N-Benzyl N-Demethyl Trimebutine-d5 as a SIL-IS is associated with an improved dynamic range and linearity in LC-MS/MS assays compared to methods using structural analogs. Class-level evidence indicates that SIL-IS can extend the linear dynamic range by up to two orders of magnitude and maintain high precision (standard deviations <2%) over extended periods (e.g., 12 weeks) [1]. In contrast, current methods for N-demethyl trimebutine using non-labeled IS report linearity over a narrower range, e.g., 0.2-100 ng/mL or 7.57-4730 ng/mL, with correlation coefficients (r) of ≥0.9951 [2]. The superior tracking of a SIL-IS minimizes variability, allowing for more confident quantification across a wider concentration range.

Method Validation Linearity Dynamic Range LC-MS/MS

Workflow Efficiency and Regulatory Compliance: The SIL-IS Advantage

Selecting N-Benzyl N-Demethyl Trimebutine-d5 directly aligns with the stringent requirements of the ICH M10 guideline on bioanalytical method validation, which emphasizes the importance of using an appropriate IS to control for analytical variability [1]. The near-identical physiochemical properties of a SIL-IS ensure consistent extraction recovery and ionization efficiency, reducing method failure rates during validation and sample analysis. While the upfront procurement cost of a deuterated IS may be higher than a structural analog, the downstream savings from fewer failed runs, reduced troubleshooting time, and higher data acceptance rates by regulatory agencies provide a clear return on investment [2]. This translates to a lower total cost of ownership and a more predictable and efficient bioanalytical workflow.

Regulatory Compliance ICH M10 Bioanalytical Method Validation Workflow Efficiency

N-Benzyl N-Demethyl Trimebutine-d5: Application Scenarios in Bioanalysis and Drug Development


Method Development and Validation for Pharmacokinetic Studies of Trimebutine Formulations

This compound is the definitive internal standard for developing and validating robust LC-MS/MS methods to quantify the active metabolite N-demethyl trimebutine in plasma. Its use is critical for generating precise and accurate concentration-time data required for pharmacokinetic (PK) studies of new trimebutine formulations, including immediate-release, sustained-release, or novel drug delivery systems [1]. By reliably correcting for matrix effects, N-Benzyl N-Demethyl Trimebutine-d5 ensures that the calculated PK parameters (e.g., Cmax, AUC, Tmax) are reflective of the drug's true behavior in vivo, not artifacts of analytical variability [2].

Regulated Bioequivalence (BE) Studies for Generic Drug Approval

In the development and regulatory submission of generic trimebutine products, bioequivalence studies are mandatory to demonstrate that the test product releases the drug at the same rate and extent as the reference listed drug. N-Benzyl N-Demethyl Trimebutine-d5 is the preferred internal standard for these pivotal studies. Its use provides the high level of data integrity and reproducibility demanded by global health authorities like the US FDA and EMA, as formalized in the ICH M10 guideline [3]. The ability of this SIL-IS to minimize analytical bias is essential for establishing bioequivalence within the required 80-125% confidence interval for key PK parameters, directly impacting the success of a generic drug application [4].

Investigating Trimebutine Drug-Drug Interactions (DDI) and Metabolism

Trimebutine is known to undergo extensive first-pass metabolism, primarily N-demethylation, which accounts for 82.6% of its hepatic clearance in rats [5]. N-Benzyl N-Demethyl Trimebutine-d5 can be used in in vitro and in vivo studies to precisely quantify N-demethyl trimebutine levels in the presence of co-administered drugs or in specific disease states. This enables a clear assessment of how other compounds may alter the metabolic pathway of trimebutine by accurately tracking the formation of its primary metabolite. The use of a SIL-IS ensures that changes in metabolite concentration can be confidently attributed to a biological interaction rather than analytical variation, which is crucial for understanding potential DDI risks [6].

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacology

For clinical research involving trimebutine, such as investigating exposure-response relationships or therapeutic drug monitoring in special populations, an assay with high accuracy and precision is non-negotiable. N-Benzyl N-Demethyl Trimebutine-d5 facilitates the development of such assays, enabling reliable quantification of N-demethyl trimebutine at clinically relevant concentrations, which can reach a Cmax of over 1600 ng/mL in humans [1]. This level of analytical confidence allows clinicians and researchers to correlate plasma concentrations of the active metabolite with therapeutic outcomes or adverse events, providing a more precise tool for optimizing dosing regimens in future studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyl N-Demethyl Trimebutine-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.